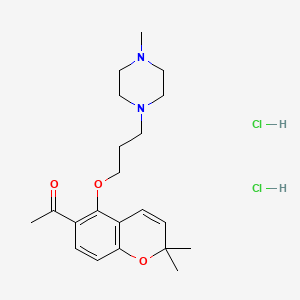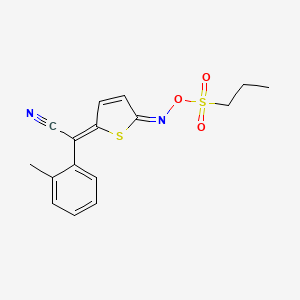
Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- is a chemical compound featuring a unique structure that holds significance in multiple scientific fields This compound combines the structural elements of benzene, acetonitrile, and a thienylidene group, along with specific substituents such as propylsulfonyl and oxime
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aldol Condensation: : The preparation of Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- can begin with an aldol condensation reaction involving benzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide. This step forms the intermediate 2-methyl-2-phenylacetonitrile.
Thienylidene Formation: : Subsequent reactions involve introducing the thienylidene moiety through a coupling reaction with 2-methyl-2-phenylacetonitrile and 5-bromo-2-thiophene. Palladium catalysts and phosphine ligands facilitate this process under mild conditions.
Sulfonylation and Oxime Formation: : The final steps involve sulfonylation of the propyl group followed by oxime formation using hydroxylamine derivatives. This ensures the inclusion of the (propylsulfonyl)oxy and oxime groups, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely employ similar routes but on a larger scale. Techniques such as continuous flow synthesis, process intensification, and scalable catalytic processes ensure efficient and high-yield production. The use of automated reactors and inline monitoring allows for precise control of reaction conditions, maximizing product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or organic peroxides, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the oxime group may be achieved using agents such as sodium borohydride, resulting in the corresponding amine.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule, particularly on the benzene and thiophene rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, organic peroxides
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles and Electrophiles: : Halogens, organometallic reagents
Major Products
Oxidized Derivatives: : Various oxidized forms depending on the extent and position of oxidation.
Amines: : Resulting from reduction reactions.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- serves as a building block for designing complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel reagents and catalysts.
Biology and Medicine
Drug Design and Discovery: : Its structural features are of interest in medicinal chemistry for designing inhibitors, receptor modulators, and other pharmacologically active compounds.
Biological Pathways: : Studying its interactions with biological targets contributes to understanding various physiological and pathological processes.
Industry
Materials Science: : Its incorporation into polymers and materials imparts desirable properties such as enhanced conductivity and stability.
Catalysis: : It acts as a ligand or catalyst in industrial processes, improving reaction efficiency and selectivity.
Mécanisme D'action
The compound exerts its effects through several mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and biochemical reactions. The molecular targets include various proteins and nucleic acids, with pathways involving signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetonitrile: : Lacks the thienylidene and sulfonyl groups, offering different reactivity and applications.
2-Methyl-Benzeneacetonitrile: : Similar structure but without the thienylidene and oxime functionalities.
Thienylidene Derivatives: : Compounds with similar thienylidene groups but different substituents.
Uniqueness
Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- stands out due to its specific combination of substituents
So, there you have it—a deep dive into Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)-. It's a mouthful, I know, but its chemistry and applications are pretty fascinating. Anything else you’re curious about?
Propriétés
Numéro CAS |
282713-83-1 |
|---|---|
Formule moléculaire |
C16H16N2O3S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(E)-[(5E)-5-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-9-8-15(22-16)14(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3/b15-14-,18-16+ |
Clé InChI |
PLGWCXKQZVGGJA-HWWDBJQCSA-N |
SMILES isomérique |
CCCS(=O)(=O)O/N=C/1\C=C/C(=C(\C#N)/C2=CC=CC=C2C)/S1 |
SMILES canonique |
CCCS(=O)(=O)ON=C1C=CC(=C(C#N)C2=CC=CC=C2C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



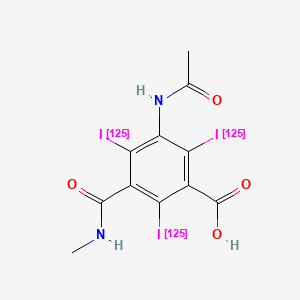

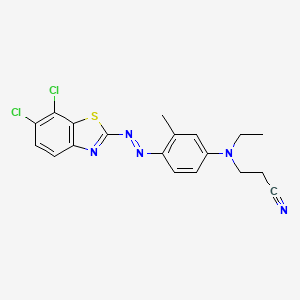
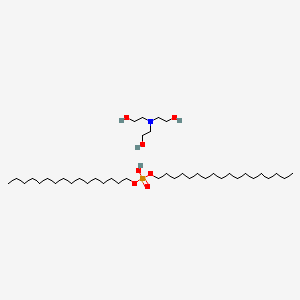
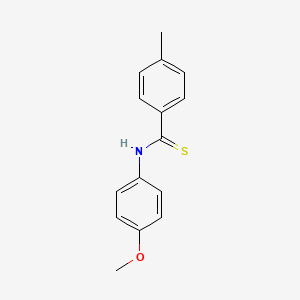


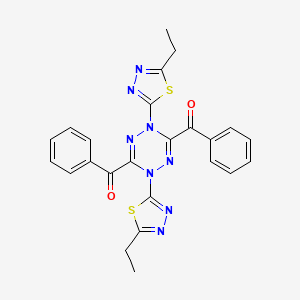
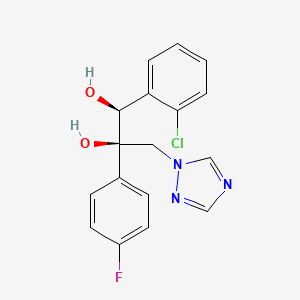
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)

